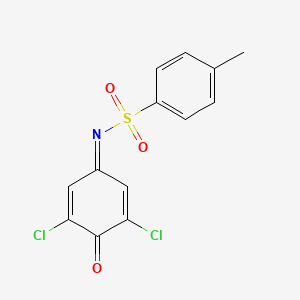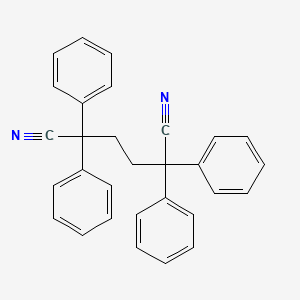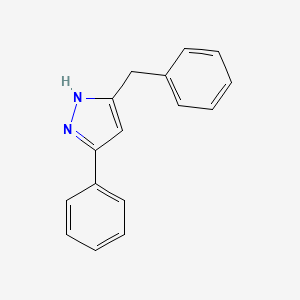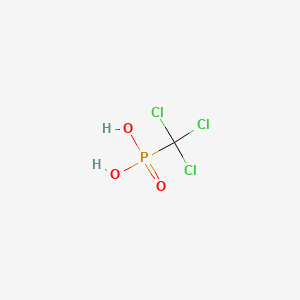
1-(2,3-Dichlorophenyliminomethyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthol moiety linked to a dichlorophenyliminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyliminomethyl)-2-naphthol typically involves the reaction of 2-naphthol with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dichlorophenyliminomethyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyliminomethyl)-2-naphthol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthol moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is structurally similar but contains a piperazine ring instead of a naphthol moiety.
2,3-Dichlorophenylhydrazine: Similar in structure but contains a hydrazine group.
2,3-Dichlorophenylacetic acid: Contains an acetic acid group instead of the naphthol moiety.
Uniqueness
1-(2,3-Dichlorophenyliminomethyl)-2-naphthol is unique due to the presence of both the naphthol and dichlorophenyliminomethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
199788-18-6 |
|---|---|
Fórmula molecular |
C17H11Cl2NO |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
1-[(2,3-dichlorophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-6-3-7-15(17(14)19)20-10-13-12-5-2-1-4-11(12)8-9-16(13)21/h1-10,21H |
Clave InChI |
GPKDOQXGDFCIMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C(=CC=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Diethylamino)-2-((E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11964801.png)
![ethyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964806.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11964814.png)




![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964854.png)
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)



![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)
